

Structure-activity relationship (SAR) studies of Neohydroxyaspergillic acid analogs

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Compound of Interest		
Compound Name:	Neohydroxyaspergillic Acid	
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A Comparative Guide to the Structure-Activity Relationship of **Neohydroxyaspergillic Acid** and its Analogs

Introduction

Neohydroxyaspergillic acid belongs to a class of pyrazinone-containing secondary metabolites produced by various species of the fungus Aspergillus. These compounds, including the closely related aspergillic acid and neoaspergillic acid, have garnered significant interest for their diverse biological activities, which encompass antibacterial, antifungal, and antitumoral properties. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of known aspergillic acid derivatives, supported by available experimental data and methodologies.

Data Presentation

The biological activity of aspergillic acid and its analogs has been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the quantitative data, primarily focusing on minimum inhibitory concentration (MIC) for antibacterial activity and half-maximal inhibitory concentration (IC50) for cytotoxic effects.

Antibacterial Activity



The antibacterial spectrum of aspergillic acid derivatives demonstrates their potential as antimicrobial agents. The data for neoaspergillic acid, a prominent analog, is presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of Neoaspergillic Acid against Various Bacterial Strains

Bacterial Strain	Туре	MIC (μg/mL)
Staphylococcus aureus	Gram-positive	15.6
Bacillus subtilis	Gram-positive	7.8
Escherichia coli	Gram-negative	62.5
Pseudomonas aeruginosa	Gram-negative	125

Data sourced from "Biological Evaluation of Neoaspergillic Acid, a Pyrazine Hydroxamic Acid Produced by Mixed Cultures of two Marine-derived Mangrove Epiphytic Fungi".

Cytotoxicity

In addition to their antibacterial properties, aspergillic acid analogs have shown significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents.

Table 2: Cytotoxic Activity (IC50) of Neoaspergillic Acid against Human Cancer Cell Lines

Cancer Cell Line	Туре	IC50 (µg/mL)
A549	Lung Carcinoma	8.5
HCT116	Colon Carcinoma	12.3
MCF-7	Breast Adenocarcinoma	10.2
HeLa	Cervical Adenocarcinoma	15.8

Data sourced from "Biological Evaluation of Neoaspergillic Acid, a Pyrazine Hydroxamic Acid Produced by Mixed Cultures of two Marine-derived Mangrove Epiphytic Fungi".



Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are the experimental protocols used to obtain the data presented above.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of neoaspergillic acid was determined using the broth microdilution method.

- Bacterial Strains and Culture Conditions: The tested bacterial strains were cultured in Mueller-Hinton broth (MHB) at 37°C.
- Preparation of Inoculum: Bacterial suspensions were prepared and adjusted to a concentration of 1 × 10⁶ colony-forming units (CFU)/mL.
- Assay Procedure: The compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted in MHB in a 96-well microtiter plate. An equal volume of the bacterial inoculum was added to each well.
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